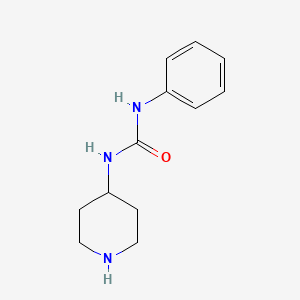

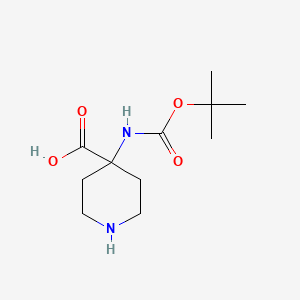

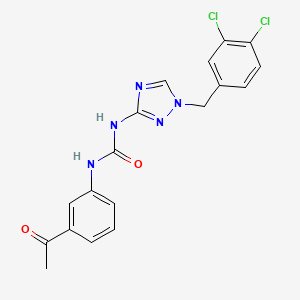

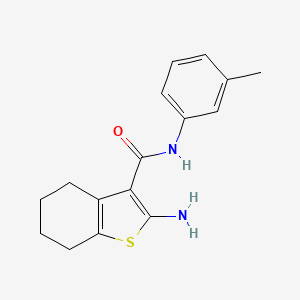

1-苯基-3-哌啶-4-基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 1-Phenyl-3-piperidin-4-ylurea involves multi-component reactions and microwave-assisted techniques. For instance, a one-pot, three-component synthesis facilitated by p-toluene-sulfonic acid catalysis has been utilized for the synthesis of structurally similar compounds, demonstrating the efficiency and versatility of this approach in generating complex molecules (Thabet et al., 2022). Additionally, microwave-assisted synthesis has been reported as a rapid and efficient method for the preparation of related piperidin-1-yl phenyl derivatives, highlighting the benefits of this technique in organic synthesis (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds analogous to 1-Phenyl-3-piperidin-4-ylurea has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal intricate details about molecular geometry, electron distribution, and intramolecular interactions, providing insights into the structural basis for the chemical behavior of these compounds (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Phenyl-3-piperidin-4-ylurea derivatives have been explored through various reactions, including Michael addition and cyclization processes. These reactions underscore the compound's versatility as a precursor for the synthesis of a wide range of bioactive molecules and its potential utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to 1-Phenyl-3-piperidin-4-ylurea, including their thermal and optical characteristics, have been characterized using various analytical techniques. These studies provide valuable information on the stability, solubility, and optical behavior of these compounds, which is crucial for their application in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-3-piperidin-4-ylurea derivatives, including their reactivity towards various reagents and potential for undergoing a range of chemical transformations, have been the subject of numerous studies. These investigations shed light on the compound's functional group interactivity and its implications for synthetic applications (Kulig et al., 2007).

科学研究应用

酶抑制活性

研究表明,与1-苯基-3-哌啶-4-基脲相关的化合物已被研究其酶抑制活性。例如,这种化合物的衍生物已被评估其对乙酰胆碱酯酶(AChE)、丁酰胆碱酯酶(BChE)和谷胱甘肽S-转移酶(GST)等酶的抑制作用。这些研究对于开发针对与酶功能障碍相关疾病的潜在治疗方法至关重要(Cetin, Türkan, Bursal, & Murahari, 2021)。

抗菌活性

一些1-苯基-3-哌啶-4-基脲的衍生物在抗菌研究领域显示出有希望的结果。研究已经证明了这些化合物的合成及其对各种细菌菌株的有效性,突显了它们作为抗菌剂的潜力(Merugu, Ramesh, & Sreenivasulu, 2010)。

HIV-1逆转录酶抑制

对哌啶的N-苯基衍生物的研究显示出对野生型HIV-1和各种NNRTI耐药突变病毒具有显著的效力。这突显了它在HIV治疗中的潜在应用(Tang et al., 2010)。

抗癌活性

与1-苯基-3-哌啶-4-基脲在结构上相似的化合物已被合成并评估其对人类白血病细胞的抗白血病活性,这表明在癌症治疗中的潜在应用(Vinaya et al., 2011)。

神经保护性能

已确定某些1-苯基-3-哌啶-4-基脲的衍生物为有效的NMDA拮抗剂,这可能有助于开发用于治疗神经系统疾病的神经保护剂(Chenard et al., 1995)。

安全和危害

未来方向

“1-Phenyl-3-piperidin-4-ylurea” exhibits a moderate affinity for the dopamine transporter and has been used as a reference compound for the development of potential drugs3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

属性

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-piperidin-4-ylurea | |

CAS RN |

61220-48-2 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)